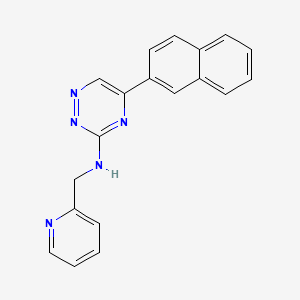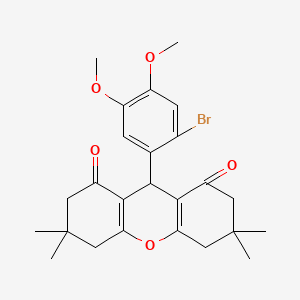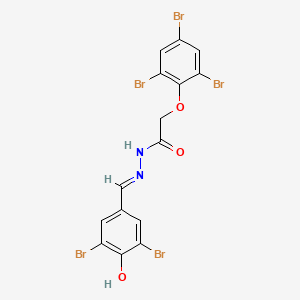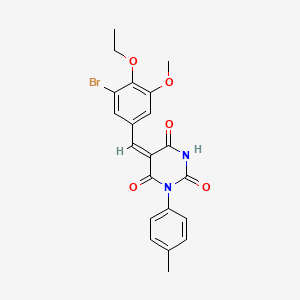![molecular formula C21H22NO3P B6091840 N-[2-(diphenylphosphoryl)ethyl]-N-(2-furylmethyl)acetamide](/img/structure/B6091840.png)
N-[2-(diphenylphosphoryl)ethyl]-N-(2-furylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(diphenylphosphoryl)ethyl]-N-(2-furylmethyl)acetamide, also known as F-18 FDDNP, is a radiopharmaceutical compound that is used in positron emission tomography (PET) imaging to visualize the accumulation of beta-amyloid plaques in the brain. Beta-amyloid plaques are a hallmark of Alzheimer's disease and other neurodegenerative disorders, and the ability to visualize their accumulation in vivo has important implications for diagnosis, monitoring disease progression, and evaluating the efficacy of potential treatments.
作用機序
N-[2-(diphenylphosphoryl)ethyl]-N-(2-furylmethyl)acetamide FDDNP binds to beta-amyloid plaques in the brain through a non-covalent interaction with the beta-sheet structure of the amyloid fibrils. The binding affinity of this compound FDDNP for beta-amyloid plaques is thought to be mediated by its diphenylphosphoryl and furanyl groups, which interact with the hydrophobic core of the beta-sheet structure.
Biochemical and Physiological Effects:
This compound FDDNP is a radiopharmaceutical compound that is rapidly cleared from the body after administration. The compound does not have any significant biochemical or physiological effects on the body, as it is designed to target and bind specifically to beta-amyloid plaques in the brain.
実験室実験の利点と制限
One of the main advantages of N-[2-(diphenylphosphoryl)ethyl]-N-(2-furylmethyl)acetamide FDDNP is its ability to visualize beta-amyloid plaques in vivo, which allows for non-invasive monitoring of disease progression and evaluation of potential treatments. However, there are also some limitations to the use of this compound FDDNP in lab experiments. For example, the compound has a relatively short half-life, which limits the time window for imaging studies. In addition, the binding of this compound FDDNP to beta-amyloid plaques is not specific to Alzheimer's disease, and the compound may also bind to other types of amyloid fibrils in the brain.
将来の方向性
There are several potential future directions for the use of N-[2-(diphenylphosphoryl)ethyl]-N-(2-furylmethyl)acetamide FDDNP in research and clinical applications. One area of interest is the development of new radiopharmaceutical compounds that can target specific types of beta-amyloid plaques in the brain. Another potential direction is the use of this compound FDDNP in combination with other imaging techniques, such as magnetic resonance imaging (MRI) and computed tomography (CT), to provide more comprehensive information about the structure and function of the brain. Additionally, this compound FDDNP may be used in the development of new treatments for Alzheimer's disease and other neurodegenerative disorders, as it can be used to evaluate the efficacy of potential treatments in vivo.
合成法
The synthesis of N-[2-(diphenylphosphoryl)ethyl]-N-(2-furylmethyl)acetamide FDDNP involves the reaction of 2-(diphenylphosphoryl)ethyl bromide with 2-furylmethylamine to form the intermediate compound, N-[2-(diphenylphosphoryl)ethyl]-N-(2-furylmethyl)amine. This intermediate is then reacted with acetic anhydride to form the final product, this compound FDDNP. The radiolabeling with this compound is typically performed using a cyclotron and automated synthesis module.
科学的研究の応用
N-[2-(diphenylphosphoryl)ethyl]-N-(2-furylmethyl)acetamide FDDNP has been extensively studied in preclinical and clinical settings for its ability to visualize beta-amyloid plaques in the brain. PET imaging with this compound FDDNP has been used to identify beta-amyloid deposition in patients with Alzheimer's disease, mild cognitive impairment, and other neurodegenerative disorders. In addition to its diagnostic applications, this compound FDDNP has also been used to evaluate the efficacy of potential treatments for Alzheimer's disease and other neurodegenerative disorders.
特性
IUPAC Name |
N-(2-diphenylphosphorylethyl)-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22NO3P/c1-18(23)22(17-19-9-8-15-25-19)14-16-26(24,20-10-4-2-5-11-20)21-12-6-3-7-13-21/h2-13,15H,14,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZXJULCFGCACD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22NO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(4-chlorobenzyl)-5-(1-ethyl-1H-imidazol-5-yl)-3-methyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6091767.png)
amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6091768.png)

![5-(3-bromobenzylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6091784.png)

![ethyl 1-[(2,6-dimethyl-4-pyrimidinyl)carbonyl]-3-(3-phenylpropyl)-3-piperidinecarboxylate](/img/structure/B6091799.png)
![ethyl (4-{[1-(4-bromophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B6091819.png)
![5-phenyl-2-{[(2-thienylmethyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B6091823.png)

![2-{1-(3-phenylpropyl)-4-[(2-phenyl-1,3-thiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6091830.png)
![1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-N-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}ethanamine](/img/structure/B6091834.png)

![3-[1-(2,1,3-benzothiadiazol-5-ylmethyl)-3-piperidinyl]-N-(2-fluorophenyl)propanamide](/img/structure/B6091844.png)

